molecular formula C16H20O3 B14699260 3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- CAS No. 22921-17-1

3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl-

Cat. No.: B14699260
CAS No.: 22921-17-1
M. Wt: 260.33 g/mol
InChI Key: DTQDBWAEWBMDNA-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound features a cyclohexene ring substituted with various functional groups, including an ethyl group, a hydroxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common approach is to start with cyclohexene and introduce the carboxylic acid group through oxidation reactions. Subsequent steps involve the introduction of the ethyl, hydroxyphenyl, and methyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylicacid derivatives: Compounds with similar cyclohexene structures but different substituents.

    Phenyl-substituted cyclohexenes: Compounds with phenyl groups attached to the cyclohexene ring.

    Methyl-substituted carboxylic acids: Compounds with methyl groups attached to the carboxylic acid moiety.

Uniqueness

3-Cyclohexene-1-carboxylicacid, 3-ethyl-4-(4-hydroxyphenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.

Properties

CAS No.

22921-17-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3-ethyl-4-(4-hydroxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-3-13-10(2)14(16(18)19)8-9-15(13)11-4-6-12(17)7-5-11/h4-7,10,14,17H,3,8-9H2,1-2H3,(H,18,19)

InChI Key

DTQDBWAEWBMDNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)O

Origin of Product

United States

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